Anticancer Potency: 13.4-Fold Superior GI50 Relative to 5-Fluorouracil in Ovarian Cancer
A derivative bearing the 6-(4-fluorophenyl)pyrimidine core scaffold, compound 4g (NSC: 795,754), demonstrated GI50 of 0.33 μM against ovarian cancer cells, representing a 13.4-fold improvement in potency versus the standard chemotherapeutic 5-fluorouracil (GI50 = 4.43 μM). The selectivity index of 4.84 indicates preferential toxicity toward cancer cells over normal cells [1]. While this data derives from the advanced 5-carbonitrile derivative rather than the parent dichloro building block, the 4-fluorophenyl substitution is a structurally essential pharmacophore contributing to this activity profile, as demonstrated through structure-activity relationship (SAR) analysis within the study [1].
| Evidence Dimension | Antiproliferative activity (GI50) |
|---|---|
| Target Compound Data | Compound 4g (6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivative): GI50 = 0.33 μM |
| Comparator Or Baseline | 5-Fluorouracil (5-FU): GI50 = 4.43 μM |
| Quantified Difference | 13.4-fold more potent (4.43 ÷ 0.33) |
| Conditions | Ovarian cancer cell line; five-dose assay |
Why This Matters
This establishes the 4-fluorophenyl pharmacophore as critical for achieving sub-micromolar anticancer potency, justifying selection of the fluorinated building block over non-fluorinated phenyl precursors for oncology-focused synthesis programs.
- [1] Akhtar, W., et al. (2020). Synthesis, COX-2 inhibition and metabolic stability studies of 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives as anticancer and anti-inflammatory agents. Journal of Fluorine Chemistry, 236, 109579. View Source
